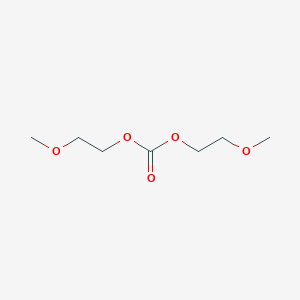

Bis(2-methoxyethyl) carbonate

Description

The exact mass of the compound Bis(2-methoxyethyl) carbonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7314. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(2-methoxyethyl) carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-methoxyethyl) carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methoxyethyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-9-3-5-11-7(8)12-6-4-10-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLGQBDVSTWGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978172 | |

| Record name | Bis(2-methoxyethyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-84-6 | |

| Record name | Ethanol, 2-methoxy-, carbonate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-methoxyethyl) carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-methoxyethyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methoxyethyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

High-Voltage Safety vs. Ionic Mobility: A Comparative Technical Guide to Bis(2-methoxyethyl) Carbonate (BMEC) and Dimethyl Carbonate (DMC)

[1]

Executive Summary: The Solvation Trade-Off

In the design of high-performance electrolytes, solvent selection is a zero-sum game between ionic mobility and electrochemical/thermal stability .

Dimethyl Carbonate (DMC) represents the industry standard for mobility.[1] It is a low-viscosity "highway" that facilitates rapid ion transport but suffers from high volatility (Flash Point: 18°C) and a narrow safety margin at high voltages.[1]

Bis(2-methoxyethyl) carbonate (BMEC) emerges as a specialized alternative.[1][2] Structurally, it is a hybrid of a carbonate core and glyme-like (ether) side chains.[1] This architecture offers a "chelation-driven" solvation mechanism, significantly higher flash points (>121°C), and enhanced oxidative stability (up to 4.5V vs Li/Li⁺).[1] However, this comes at the cost of increased viscosity.

This guide provides a rigorous technical comparison to assist researchers in selecting the optimal solvent for high-voltage lithium-ion (LIB) or sodium-ion (SIB) chemistries.[1]

Physicochemical Property Analysis

The following data consolidates experimental values to highlight the stark contrast in safety and physical behavior.

| Property | Dimethyl Carbonate (DMC) | Bis(2-methoxyethyl) Carbonate (BMEC) | Implications |

| Molecular Structure | Linear Alkyl Carbonate | Glycol-Ether Functionalized Carbonate | BMEC offers polydentate coordination sites.[1] |

| Molecular Weight | 90.08 g/mol | 178.18 g/mol | BMEC is heavier, contributing to lower volatility.[1] |

| Flash Point | 18°C (Highly Flammable) | ~121°C (Combustible) | BMEC is critical for safer, non-flammable electrolytes. |

| Viscosity (25°C) | 0.59 cP | > 2.5 cP (Estimated) | DMC enables fast charging; BMEC requires co-solvents or elevated temps.[1] |

| Dielectric Constant (ε) | 3.1 (Weakly polar) | ~6-8 (Moderate) | BMEC dissociates salts better than pure DMC due to chelation.[1] |

| Oxidative Stability | ~4.2 V vs Li/Li⁺ | > 4.5 V vs Li/Li⁺ | BMEC resists decomposition at high cathode potentials.[1] |

| Solvation Type | Monodentate (Weak) | Polydentate (Chelating) | BMEC forms stable "crown-ether-like" complexes with Li⁺. |

*Note: BMEC viscosity and dielectric values are structure-inferred estimates based on glyme analogs and experimental trends in heavy carbonates.[1]

Mechanistic Deep Dive: Solvation Dynamics

The fundamental difference lies in how these molecules interact with the lithium ion (Li⁺).

DMC: The "Loose" Solvent

DMC interacts with Li⁺ primarily through the carbonyl oxygen. Because the interaction is weak and the molecule is small, Li⁺ retains a high degree of freedom, allowing for high diffusion rates. However, this weak solvation shell is easily stripped, making the anion (e.g., PF₆⁻) more vulnerable to parasitic reactions at the electrode interface.

BMEC: The "Chelating" Solvent

BMEC possesses two ether oxygens in its side chains in addition to the central carbonate. This allows it to wrap around Li⁺, mimicking the behavior of dimethoxyethane (DME) but with the high-voltage stability of a carbonate. This chelation effect increases the desolvation energy, which can stabilize the Li⁺ during transport but may increase the charge-transfer resistance (

Visualization: Solvation Pathways

Figure 1: Comparative solvation mechanisms. BMEC utilizes ether linkages to chelate Li+, enhancing stability compared to the weak monodentate interaction of DMC.

Experimental Protocols

Protocol A: Synthesis of High-Purity BMEC

Since BMEC is not a commodity chemical like DMC, you may need to synthesize it via transesterification.[1]

-

Objective: Produce battery-grade BMEC (<50 ppm H₂O).

-

Reaction:

[1]

Step-by-Step Methodology:

-

Reagents: Mix Dimethyl Carbonate (DMC) and 2-Methoxyethanol in a 1:4 molar ratio (excess alcohol drives equilibrium).

-

Catalyst: Add 1 mol% Dibutyltin Dilaurate or Potassium Carbonate (

). -

Reflux: Heat to 80°C under inert atmosphere (

or -

Distillation: Use a fractionating column. Continuously remove the methanol azeotrope (63°C) to push the equilibrium to the right.

-

Purification (Critical): Once the reaction is complete, perform vacuum distillation to isolate BMEC (BP ~230°C at atm, significantly lower under vacuum).

-

Drying: Store over activated 4Å molecular sieves for 48 hours.

-

Validation: Verify purity via

-NMR (check for absence of methyl singlet from DMC at ~3.7 ppm) and Karl Fischer titration (<20 ppm water).

Protocol B: Electrochemical Stability Window (ESW) Determination

To verify the high-voltage claim of BMEC vs. DMC.

Setup:

-

Working Electrode: Platinum (Pt) or Glassy Carbon (inert).[1]

-

Counter Electrode: Lithium Foil.[1]

-

Reference Electrode: Lithium Foil (

).[1] -

Electrolyte: 1.0 M

in solvent (Pure DMC vs. Pure BMEC). Note: Pure DMC may require a co-solvent like EC for salt solubility, but for stability testing, use a saturated solution or EC:DMC 1:1 vs EC:BMEC 1:1.

Workflow Diagram:

Figure 2: Linear Sweep Voltammetry (LSV) workflow for determining the oxidative stability limit of the electrolyte.

Data Interpretation:

-

DMC Control: Expect anodic current rise (decomposition) starting around 4.2 V .

-

BMEC Target: Expect stability to extend to 4.5 V - 4.8 V before significant current rise, validating its suitability for high-voltage cathodes (e.g., NMC 811).

Safety & Handling (HSE)

-

DMC: Classified as Flammable Liquid (Category 2) .[1] Must be handled in explosion-proof hoods.[1] Ground all containers to prevent static discharge.[1]

-

BMEC: Likely classified as Irritant but Non-Flammable for transport regulations (Flash point > 60°C).[1] However, standard PPE (nitrile gloves, goggles) is mandatory as glycol ethers can be absorbed through the skin and may have reproductive toxicity profiles similar to other glymes.

Conclusion and Recommendation

-

Choose DMC if: Your primary constraint is rate capability (C-rate) and low-temperature performance.[1] It remains the best choice for standard consumer electronics where voltage is <4.2V.[1]

-

Choose BMEC if: You are developing high-voltage (>4.3V) industrial batteries or automotive cells where safety (flammability) is non-negotiable.[1] Its ability to form a robust SEI and resist oxidation makes it a superior candidate for next-generation cathodes, provided the viscosity penalty is managed via co-solvents or elevated operating temperatures.

References

-

Meisenbao Technology. The “Three Giants” of Electrolyte Solvents — Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), and Ethyl Methyl Carbonate (EMC).[1] [Link][1][3][4][5][6][7][8]

-

National Institutes of Health (PubChem). Bis(2-methoxyethyl) carbonate | C7H14O5.[1] [Link][1]

-

Royal Society of Chemistry. Influence of bis(2,2,2-trifluoroethyl) carbonate flame retarding co-solvent on interfacial chemistry.[1] (Context on fluorinated analogs for high voltage). [Link]

-

ResearchGate. 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. (Relevant analog study). [Link]

Sources

- 1. Bis(2-methoxyethyl) carbonate | C7H14O5 | CID 94900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 6. Influence of bis(2,2,2-trifluoroethyl) carbonate flame retarding co-solvent on interfacial chemistry in carbonate ester lithium-ion battery electrolytes - RSC Applied Interfaces (RSC Publishing) [pubs.rsc.org]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Bis(2-methoxyethyl) carbonate (BMEC)

Introduction

Bis(2-methoxyethyl) carbonate (BMEC), a dialkyl carbonate ester, has emerged as a compound of significant interest in advanced chemical applications. Its unique molecular architecture, which incorporates a central carbonate group flanked by two methoxyethyl chains, confers a valuable combination of properties, including a high flash point and distinctive solvation characteristics.[1] Initially, research into compounds like BMEC was propelled by the need for safer, more environmentally benign alternatives to hazardous reagents such as phosgene.[1] This has led to the development of greener synthesis methodologies, including transesterification and oxidative carbonylation processes.[1]

This technical guide provides an in-depth exploration of Bis(2-methoxyethyl) carbonate, covering its fundamental nomenclature, physicochemical properties, synthesis protocols, key applications, and critical safety considerations. The content is tailored for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this versatile compound.

Section 1: Nomenclature and Identification

Accurate identification is paramount in scientific research. The standard IUPAC name for this compound is bis(2-methoxyethyl) carbonate .[1][2][3] It is also recognized by a variety of synonyms and product codes across different chemical databases and suppliers.

Table 1: Chemical Synonyms and Identifiers for Bis(2-methoxyethyl) carbonate

| Identifier Type | Value |

| IUPAC Name | bis(2-methoxyethyl) carbonate[1][2][3] |

| CAS Number | 626-84-6[4][5] |

| Molecular Formula | C₇H₁₄O₅[2][4][5][6] |

| Molecular Weight | 178.18 g/mol [1][4][5][6] |

| Synonyms | Carbonic acid bis(2-methoxyethyl) ester, Ethanol, 2-methoxy-, carbonate (2:1), NSC 7314[3][7] |

| InChI Key | STLGQBDVSTWGIP-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | COCCOC(=O)OCCOC[1][3] |

Section 2: Physicochemical Properties

The utility of BMEC in various applications is a direct result of its specific physical and chemical properties. It is typically supplied as a colorless to light yellow liquid with a high degree of purity.[5] Its high boiling point and flash point make it a safer alternative to more volatile organic solvents.

Table 2: Key Physicochemical Properties of Bis(2-methoxyethyl) carbonate

| Property | Value | Source(s) |

| Appearance | Colorless to Light yellow clear liquid | [5] |

| Boiling Point | 231-232 °C at 760 mmHg | [4][5][7] |

| Flash Point | 85.7 - 121 °C | [1][4][5][7] |

| Density | 1.069 g/cm³ | [4][7] |

| Refractive Index | ~1.412 - 1.420 | [4][7] |

| Purity (Typical) | >97.0% (GC) | [5][6] |

| Hydrogen Bond Acceptor Count | 5 | [7] |

| Rotatable Bond Count | 8 | [7] |

Section 3: Synthesis and Manufacturing

The manufacturing of BMEC has evolved to favor greener, more efficient chemical pathways that avoid the use of highly toxic intermediates like phosgene. The most prevalent industrial method is transesterification.

Transesterification with Dimethyl Carbonate (DMC)

This method is a cornerstone of modern BMEC production due to its high efficiency and the use of dimethyl carbonate (DMC) as a green reagent.[1] The process involves the reaction of 2-methoxyethanol with DMC, typically in the presence of a catalyst, to produce BMEC and methanol as a byproduct. The reaction is reversible, and thus the continuous removal of methanol is crucial to drive the equilibrium towards the product.

Diagram 1: General Workflow for BMEC Synthesis via Transesterification

Caption: Relationship between BMEC's structure and its battery performance.

Role in Organic Synthesis

Beyond battery applications, BMEC serves as a valuable intermediate in organic synthesis. [8]

-

Carbonylating and Methoxyethylating Agent: It can be used as a safer alternative to phosgene for introducing a carbonyl group or for adding a methoxyethyl group to a molecule. [1]* Intermediate: It is a precursor in the preparation of other specialized carbonates and carbamates. [8]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, a thorough understanding of the hazards and proper handling procedures for BMEC is essential for ensuring laboratory safety.

Hazard Identification

BMEC is classified with several hazards according to the Globally Harmonized System (GHS). [3]

Table 4: GHS Hazard Classification for Bis(2-methoxyethyl) carbonate

| Hazard Code | Hazard Statement | Class | Signal Word |

| H315 | Causes skin irritation | Skin Irrit. 2 | Warning [3] |

| H319 | Causes serious eye irritation | Eye Irrit. 2 | Warning [3] |

| H335 | May cause respiratory irritation | STOT SE 3 | Warning [3] |

| H360 | May damage fertility or the unborn child | Repr. 1B | Danger [3] |

Safe Handling Protocols

Given its hazard profile, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat. [9]* Ignition Sources: Although it has a high flash point, keep it away from heat, sparks, open flames, and other ignition sources. [5]* Peroxide Formation: BMEC is classified as a compound that may form explosive peroxides upon storage, especially when exposed to air. [3]Containers should be dated upon opening and tested for peroxides before use if stored for an extended period or if crystallization is observed.

Storage and Disposal

Proper storage is critical for maintaining the chemical's integrity and ensuring safety.

-

Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [5]The recommended storage is in a cool, dry, and dark place, as the compound is sensitive to moisture. [5][6]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant. [5]

Conclusion

Bis(2-methoxyethyl) carbonate is a specialized chemical with a compelling profile for advanced applications. Its favorable safety characteristics, particularly its high flash point, combined with its unique electrochemical properties, position it as a leading candidate for developing safer, next-generation energy storage systems. Furthermore, its utility as a green reagent in organic synthesis underscores its versatility. For researchers and drug development professionals, understanding the synthesis, properties, and handling of BMEC is crucial for leveraging its potential while maintaining the highest standards of laboratory safety.

References

-

Bis(2-methoxyethyl) carbonate | 626-84-6 - Benchchem. (URL: [Link])

-

Bis(2-methoxyethyl) carbonate - MySkinRecipes. (URL: [Link])

-

Bis(2-methoxyethyl) carbonate - LookChem. (URL: [Link])

-

Bis(2-methoxyethyl) carbonate | C7H14O5 | CID 94900 - PubChem - NIH. (URL: [Link])

-

Bis(2-methoxyethyl) carbonate (C7H14O5) - PubChemLite. (URL: [Link])

-

Synthesis of bis(2-methoxyethyl)carbonate - PrepChem.com. (URL: [Link])

-

Safety Data Sheet: Bis(2-methoxyethyl) ether - Chemos GmbH&Co.KG. (URL: [Link])

-

Bis(2-methoxyethyl)ether promoted intramolecular acceptorless dehydrogenative coupling to construct structurally diverse quinazolinones by molecular oxygen - Green Chemistry (RSC Publishing). (URL: [Link])

Sources

- 1. Bis(2-methoxyethyl) carbonate | 626-84-6 | Benchchem [benchchem.com]

- 2. Bis(2-methoxyethyl) carbonate 95% | CAS: 626-84-6 | AChemBlock [achemblock.com]

- 3. Bis(2-methoxyethyl) carbonate | C7H14O5 | CID 94900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bis(2-methoxyethyl) carbonate | 626-84-6 [chemnet.com]

- 5. Bis(2-methoxyethyl) Carbonate | 626-84-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. lookchem.com [lookchem.com]

- 8. Bis(2-methoxyethyl) carbonate [myskinrecipes.com]

- 9. fishersci.com [fishersci.com]

Introduction: Understanding Bis(2-methoxyethyl) carbonate

An In-depth Technical Guide to the Commercial Availability of Bis(2-methoxyethyl) carbonate

For Researchers, Scientists, and Drug Development Professionals

Bis(2-methoxyethyl) carbonate (CAS No. 626-84-6 ) is a specialized organic compound that has gained considerable attention for its unique properties as a solvent and reagent.[1] With the molecular formula C₇H₁₄O₅ and a molecular weight of 178.18 g/mol , its structure features a central carbonate group flanked by two methoxyethyl chains.[1][2][3] This configuration imparts a valuable balance of polarity and a high dielectric constant, making it a subject of significant interest in advanced material science, particularly in the development of safer, high-performance lithium-ion batteries.[1][4] This guide provides a comprehensive overview of its commercial availability, key applications, and essential technical information for procurement and laboratory use.

Physicochemical Properties

A clear understanding of the physicochemical properties of bis(2-methoxyethyl) carbonate is essential for its proper handling, storage, and application in experimental design. The compound is typically a colorless to light yellow liquid. Key properties are summarized below:

| Property | Value | Source(s) |

| CAS Number | 626-84-6 | [1][2][3][5][6] |

| Molecular Formula | C₇H₁₄O₅ | [2][3][5] |

| Molecular Weight | 178.18 g/mol | [1][2] |

| Appearance | Colorless to Light yellow clear liquid | |

| Boiling Point | ~232 °C | [4] |

| Flash Point | 86 °C | |

| Density | ~1.10 g/cm³ | [7] |

| Purity (Typical) | 95% to >98% | [2][5] |

| Primary Hazard | Combustible liquid, Reproductive toxicity | [3] |

Commercial Availability and Sourcing

Bis(2-methoxyethyl) carbonate is readily available from a variety of chemical suppliers, catering primarily to research and development quantities. When sourcing this material, the CAS number (626-84-6) is the most reliable identifier to ensure the correct product. Purity levels typically range from 95% to over 98%, which should be selected based on the sensitivity of the intended application.

Below is a comparative table of prominent commercial suppliers:

| Supplier | Purity Offered | Available Quantities | Notes |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 5g, 25g | Moisture sensitive; recommended to store under inert gas. |

| AChemBlock | 95% | 1g, 5g, 25g | In stock globally.[5] |

| Lab-Chemicals.com | 97% | Custom | Storage recommended at 2-8°C.[2] |

| Benchchem | Research Grade | Custom | For research use only.[1] |

| BLD Pharmatech (via Sigma-Aldrich) | Not specified | Custom | Product availability may vary.[6][8] |

| MySkinRecipes | 97% | 250mg, 1g, 5g | Marketed for battery applications.[4] |

Key Applications in Research & Development

The unique molecular structure of bis(2-methoxyethyl) carbonate underpins its utility in several advanced applications.

High-Performance Lithium-Ion Battery Electrolytes

A primary driver for research into this compound is its potential as a nonflammable electrolyte solvent for lithium-ion batteries.[1] Its high boiling point and flash point contribute to enhanced thermal stability, addressing critical safety concerns associated with conventional carbonate electrolytes. The ether functionalities in its structure improve ion conductivity and performance at low temperatures, which can lead to better battery efficiency and a longer cycle life.[4]

Specialized Solvent in Organic Synthesis

The balance of polarity from its carbonate and ether groups makes bis(2-methoxyethyl) carbonate a useful solvent in specific organic reactions.[1] It also serves as a reagent, particularly as a safer alternative to hazardous compounds like phosgene for the synthesis of other carbonates and carbamates.[1]

Synthesis Methodology: A Brief Overview

For researchers interested in its formation, the most common and environmentally conscious method of synthesis is the transesterification of dimethyl carbonate (DMC) with 2-methoxyethanol.[1] This process avoids the use of toxic phosgene. The reaction's efficiency is highly dependent on the catalyst used, which can be either homogeneous (soluble in the reaction mixture) or heterogeneous (a solid catalyst).[1]

Safety, Handling, and Storage

Proper laboratory practice requires strict adherence to safety protocols when handling bis(2-methoxyethyl) carbonate.

Hazard Identification:

-

Signal Word: Danger[3]

-

GHS Hazard Statements:

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[9]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[2][8]

-

The compound is moisture-sensitive; storage under an inert gas like argon or nitrogen is recommended to maintain purity.

-

Recommended storage temperatures vary by supplier but generally fall between 2-8°C or in a cool place below 15°C.[2][5]

Procurement Workflow for Researchers

The process of acquiring bis(2-methoxyethyl) carbonate for research purposes follows a standard chemical procurement workflow. The diagram below outlines the key decision points and steps for a scientist or lab manager.

References

-

National Center for Biotechnology Information. (n.d.). Bis(2-methoxyethyl) carbonate. PubChem Compound Database. Retrieved January 30, 2026, from [Link]

-

LookChem. (n.d.). Bis(2-methoxyethyl) carbonate. Retrieved January 30, 2026, from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Bis(2-methoxyethyl) ether. Retrieved January 30, 2026, from [Link]

-

MySkinRecipes. (n.d.). Bis(2-methoxyethyl) carbonate. Retrieved January 30, 2026, from [Link]

Sources

- 1. Bis(2-methoxyethyl) carbonate | 626-84-6 | Benchchem [benchchem.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. Bis(2-methoxyethyl) carbonate | C7H14O5 | CID 94900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bis(2-methoxyethyl) carbonate [myskinrecipes.com]

- 5. Bis(2-methoxyethyl) carbonate 95% | CAS: 626-84-6 | AChemBlock [achemblock.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Bis(2-methoxyethyl) carbonate|lookchem [lookchem.com]

- 8. 626-84-6|Bis(2-methoxyethyl) carbonate|BLD Pharm [bldpharm.com]

- 9. chemos.de [chemos.de]

"Bis(2-methoxyethyl) carbonate" thermodynamic properties

Executive Summary

Bis(2-methoxyethyl) carbonate (BMEC) , CAS [626-84-6], represents a critical class of "hybrid" solvents that bridge the gap between linear carbonates and ethers. Unlike standard battery solvents like Dimethyl Carbonate (DMC) or Diethyl Carbonate (DEC), BMEC incorporates ether functionalities (

This structural duality grants BMEC a unique thermodynamic profile: it retains the wide electrochemical stability window of carbonates while adopting the superior ion-solvating capabilities and low-temperature performance typical of ethers. This guide analyzes the thermodynamic properties of BMEC, providing the data and mechanistic insights required for its application in next-generation Lithium-Ion Batteries (LIBs) and advanced membrane synthesis.

Physicochemical Profile

The following data aggregates experimentally verified values from high-purity samples (>99.5%). Researchers should note the discrepancy in Flash Point values, which often arises from the presence of volatile 2-methoxyethanol impurities in technical-grade samples.

| Property | Value | Unit | Conditions | Relevance |

| Molecular Weight | 178.18 | g/mol | - | Stoichiometric calculations |

| Physical State | Liquid | - | 25°C | Handling & Dosing |

| Boiling Point | 231 - 232 | °C | 760 mmHg | High thermal stability for safety |

| Density | 1.069 - 1.10 | g/cm³ | 20°C | Volumetric energy density |

| Refractive Index | 1.412 - 1.420 | 20°C | Purity verification | |

| Vapor Pressure | 0.0639 | mmHg | 25°C | Low volatility / Reduced flammability |

| Flash Point | 86 - 117 | °C | Closed Cup | 86°C : Industrial / 117°C : High Purity |

| Dielectric Constant | Moderate | 25°C | Higher than DEC due to ether oxygens | |

| Phase Behavior | Glass Former | - | Low T | Resists crystallization; forms glass |

Technical Note: BMEC exhibits "supercooling" behavior. Unlike DEC (MP: -43°C), BMEC often bypasses crystallization to form a glass at low temperatures, a property attributed to the conformational flexibility of its methoxyethyl chains. This makes it an excellent candidate for low-temperature electrolyte formulations.

Thermodynamics of Pure BMEC

Structural Hybridization & Stability

BMEC is designed to overcome the "Solvation vs. Stability" trade-off. Standard ethers (e.g., DME) solvate Li+ well but oxidize at low voltages (<4.0 V). Carbonates are stable but solvate poorly. BMEC hybridizes these features.

-

Ether Linkage (

): Increases the donor number (DN), enhancing Li+ dissociation and ionic conductivity. -

Carbonate Core (

): Electron-withdrawing effect lowers the HOMO energy level, extending oxidative stability up to ~4.4 V vs Li/Li+.

Figure 1: Structural-Property relationships in BMEC. The molecule leverages ether arms for transport and a carbonate core for stability.[1][2]

Temperature Dependence (Density & Viscosity)

While specific coefficients for BMEC are less common in standard handbooks than DMC, its behavior follows the standard liquid state models.

-

Density (

): Follows a linear decrease with temperature: -

Viscosity (

): Follows the Vogel-Tammann-Fulcher (VTF) equation rather than simple Arrhenius behavior, indicative of its glass-forming nature:

Solution Thermodynamics & Synthesis

Synthesis via Transesterification

The preferred "Green Chemistry" route avoids toxic phosgene, utilizing Dimethyl Carbonate (DMC) and 2-Methoxyethanol.[3]

Reaction:

-

Catalysts: Basic catalysts (e.g., Sodium Methoxide, MgO) or organocatalysts (TBD).

-

Thermodynamic Driver: The reaction is equilibrium-controlled. Continuous removal of Methanol (lowest BP component) is required to drive the yield >90%.

Experimental Protocol: Density & Viscosity Measurement

To validate thermodynamic data in-house, the following protocol is recommended.

Equipment:

-

Oscillating U-tube Densimeter (e.g., Anton Paar DMA series).

-

Rolling-ball Viscometer (e.g., Lovis 2000) or Cone-and-Plate Rheometer.

Step-by-Step Methodology:

-

Purification: Dry BMEC over activated 4Å molecular sieves for 48 hours. Water content must be <20 ppm (verify via Karl Fischer titration) as water significantly skews viscosity and dielectric values.

-

Calibration: Calibrate densimeter with air and ultra-pure water at 20.00°C.

-

Loading: Inject sample ensuring no micro-bubbles (critical for viscous ether-carbonates).

-

Temperature Scan: Program a ramp from 10°C to 60°C in 5°C increments. Allow 10 minutes equilibration at each step.

-

Data Processing:

-

Plot

vs -

Plot

vs

-

Applications & Implications

Lithium-Ion Battery Electrolytes

BMEC serves as a co-solvent to improve safety and voltage tolerance.

-

Safety: The high flash point (>100°C for pure grades) classifies it as a "safe solvent" compared to DMC (FP: 18°C).

-

SEI Formation: BMEC participates in Solid Electrolyte Interphase (SEI) formation. The ether groups can polymerize/decompose to form flexible oligomers, potentially improving SEI elasticity compared to the brittle inorganic layer formed by EC.

Membrane Fabrication (PVDF)

In the preparation of Polyvinylidene Fluoride (PVDF) membranes, BMEC acts as a "green" crystallizable diluent.

-

Thermodynamics: Its solubility parameter (

) is close to PVDF, allowing for homogeneous solutions at high temperatures. -

Kinetics: Upon cooling, the high boiling point and specific interaction with PVDF delay liquid-liquid demixing, favoring the formation of specific crystalline phases (e.g.,

-phase PVDF) useful for piezoelectric applications.

Figure 2: Role of BMEC in Lithium-Ion Battery electrolyte functionality.[4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94900, Bis(2-methoxyethyl) carbonate. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). Molecularly engineered linear organic carbonates as practically viable nonflammable electrolytes. (High-purity flash point and stability data). Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. Dialkyl Carbonates as Green Solvents for Polyvinylidene Difluoride Membrane Preparation. (Solubility and phase behavior data). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bis(2-methoxyethyl) carbonate | 626-84-6 | Benchchem [benchchem.com]

- 4. Insights into solvent molecule design for advanced electrolytes in lithium metal batteries - EES Batteries (RSC Publishing) DOI:10.1039/D5EB00174A [pubs.rsc.org]

In-Depth Technical Guide: Bis(2-methoxyethyl) Carbonate Solubility & Application

[1]

Executive Summary

Bis(2-methoxyethyl) carbonate (BMEC) (CAS: 626-84-6) is a high-boiling, polar aprotic solvent that occupies a unique chemical niche between organic carbonates (like dimethyl carbonate) and glymes (like diglyme).[1] Its structure—a central carbonate moiety flanked by two ethylene glycol ether chains—imparts dual functionality: the high dielectric constant typical of carbonates and the cation-chelating ability of ethers.

For researchers in drug development and electrochemical energy storage, BMEC offers a "green" high-boiling reaction medium and a stable electrolyte solvent. However, its use requires strict adherence to safety protocols due to reproductive toxicity risks (GHS H360).[2]

Part 1: Physicochemical Profile

BMEC is defined by its amphiphilic nature.[1] The ether linkages increase flexibility and polarity compared to simple alkyl carbonates, while the carbonate core maintains oxidative stability.[2]

Table 1: Core Physicochemical Properties

| Property | Value | Context/Relevance |

| CAS Number | 626-84-6 | Crucial: Do not confuse with Bis(2-methoxyethyl) phthalate (CAS 117-82-8).[1] |

| Molecular Weight | 178.18 g/mol | Moderate size prevents rapid evaporation.[1][3] |

| Appearance | Colorless liquid | Clear, mild ester-like odor.[1][3] |

| Boiling Point | 231–232 °C | High boiling point allows for high-temperature synthesis without pressure vessels.[1][3] |

| Density | 1.07 – 1.10 g/cm³ | Slightly denser than water; facilitates phase separation from light hydrocarbons.[1][3] |

| Flash Point | ~86 °C | Combustible; requires standard organic solvent safety measures.[1][3] |

| LogP (Octanol/Water) | ~0.2 | Amphiphilic. Low lipophilicity indicates significant water compatibility.[1][3] |

| Dielectric Constant | High (Est. >20) | Supports dissolution of ionic species (salts, polar drugs).[1][2][3] |

Part 2: Solubility Dynamics & Solvation Mechanism

The Chelation Effect

BMEC acts as a multidentate ligand . Unlike simple esters, the ether oxygens in the side chains can cooperate with the carbonyl oxygen to solvate cations (e.g., Li⁺, Na⁺, or protonated amine drugs).[2] This "wrapping" effect significantly boosts the solubility of inorganic salts and polar organic intermediates.

Figure 1: Chelation mechanism where BMEC acts as a pseudo-crown ether (podand) to stabilize cations.[1][2]

Hansen Solubility Parameters (HSP)

While experimental HSP values for BMEC are rare in public literature, they can be estimated by interpolating between Propylene Carbonate (PC) and Diglyme .[1][2]

-

(Dispersion): ~16.0 MPa

-

(Polar): ~12–14 MPa

-

(Hydrogen Bonding): ~8–10 MPa

Implication: BMEC is an excellent solvent for polar aprotic applications.[1] It will dissolve nitro-aromatics, sulfones, and many API (Active Pharmaceutical Ingredient) intermediates that are insoluble in non-polar alkanes.[2]

Part 3: Applications in Drug Development & Synthesis[2]

"Green" Reaction Medium for Heterocycles

BMEC is increasingly used as a sustainable alternative to chlorinated solvents or toxic dipolar aprotic solvents (like NMP or DMF).[1] A prime example is the synthesis of Quinazolinones , a scaffold found in many bioactive drugs.[2]

Protocol: Synthesis of Quinazolinones in BMEC Context: BMEC serves as both solvent and promoter due to its high boiling point and ability to solubilize oxidative intermediates.[1]

-

Reagents: 2-aminobenzamide derivative (1.0 eq), Aldehyde (1.1 eq).

-

Solvent: Bis(2-methoxyethyl) carbonate (5–10 volumes).

-

Catalyst: None required (or mild oxidative conditions if dehydrogenation is needed).

-

Conditions: Heat to 100–120 °C. The high boiling point of BMEC allows this reaction to proceed at ambient pressure, avoiding autoclaves.[2]

-

Work-up:

Electrolyte Solvent (Battery/Bio-electronics)

In bio-electronic medicine (e.g., implantable batteries), BMEC is valued for forming a stable Solid Electrolyte Interphase (SEI) .[1][2]

-

Advantage: It prevents the exfoliation of graphite anodes better than Propylene Carbonate.

-

Formulation: Typically mixed with Ethylene Carbonate (EC) to reduce viscosity while maintaining high voltage stability (up to 4.5V vs Li/Li⁺).[1]

Part 4: Safety & Handling (Critical)

Warning: BMEC is structurally related to glycol ethers known for reproductive toxicity.[1]

Handling Protocol:

-

Engineering Controls: Always handle in a certified fume hood.

-

PPE: Butyl rubber gloves are recommended over nitrile for extended contact with glycol ethers/carbonates.[1]

-

Waste: Dispose of as hazardous organic waste (halogen-free). Do not pour down drains due to potential aquatic toxicity and water miscibility.[1]

Part 5: Solvent Selection Decision Tree

Use this logic flow to determine if BMEC is the right solvent for your formulation or synthesis.

Figure 2: Decision logic for selecting BMEC over common alternatives like DMC or Diglyme.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94900, Bis(2-methoxyethyl) carbonate.[1] Retrieved from [Link][1][2][4]

-

Royal Society of Chemistry. Bis(2-methoxyethyl)ether promoted intramolecular acceptorless dehydrogenative coupling to construct structurally diverse quinazolinones.[1] Green Chemistry.[1] Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Phthalate and Carbonate Esters Toxicity Profile.[1] (Contextual reference for glycol ether toxicity). Retrieved from [Link][1][2]

Methodological & Application

Protocol for preparing electrolytes with bis(2-methoxyethyl) carbonate

Application Notes & Protocols

Topic: Protocol for Preparing Electrolytes with Bis(2-methoxyethyl) Carbonate (BMEC)

For: Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Formulating High-Performance Electrolytes with Bis(2-methoxyethyl) Carbonate

This guide provides a comprehensive protocol for the preparation of electrolytes utilizing bis(2-methoxyethyl) carbonate (BMEC), a promising solvent for advanced lithium-ion battery applications. As a Senior Application Scientist, my objective is to not only furnish a step-by-step methodology but also to impart the underlying scientific rationale, ensuring that researchers can confidently and safely prepare high-quality, reliable electrolytes. The protocols detailed herein are designed to be self-validating, emphasizing precision, purity, and safety.

| The Scientific Case for Bis(2-methoxyethyl) Carbonate (BMEC)

Bis(2-methoxyethyl) carbonate, often referred to as BMEC, has emerged as a significant component in the development of next-generation lithium-ion battery electrolytes. Its molecular structure, which includes a central carbonate group and two methoxyethyl chains, provides a unique balance of polarity and solvation capability.[1] This structure is key to its beneficial properties, which include:

-

Enhanced Safety: Compared to conventional linear carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC), BMEC exhibits a higher boiling point (232 °C) and flash point (86 °C), contributing to the overall thermal stability of the electrolyte and mitigating fire risks.

-

Improved Ion Conductivity: The ether functionalities in the methoxyethyl chains facilitate strong interactions with lithium ions (Li+), promoting a solvent-assisted ion conduction mechanism.[2] This can lead to enhanced ionic conductivity, which is crucial for battery performance, especially at low temperatures.[2]

-

High-Voltage Stability: BMEC is being explored for high-voltage lithium-ion battery applications, where conventional carbonate electrolytes tend to decompose oxidatively.[3][4] Its stability at higher potentials is critical for enabling the use of high-energy cathode materials.

The preparation of BMEC itself is often achieved through sustainable methods like the transesterification of dimethyl carbonate with 2-methoxyethanol, avoiding the use of hazardous reagents like phosgene.[1] Understanding these fundamental properties is the first step toward successfully integrating BMEC into your electrolyte formulations.

| Essential Materials and Equipment

The quality of the prepared electrolyte is directly contingent on the purity of the starting materials and the integrity of the preparation environment. The presence of impurities, particularly water, can lead to the decomposition of the lithium salt and the formation of undesirable byproducts (e.g., hydrofluoric acid from LiPF₆), which severely degrade battery performance.

Table 1: Required Chemicals and Materials

| Chemical/Material | Recommended Purity | Supplier Example | Key Considerations |

| Bis(2-methoxyethyl) carbonate (BMEC) | >98.0% (GC), Battery Grade | Tokyo Chemical Industry (TCI) | Moisture sensitive; store under an inert atmosphere. |

| Lithium Salt (e.g., LiPF₆, LiFSI, LiTFSI) | >99.9%, Battery Grade | Sigma-Aldrich | Extremely moisture sensitive. LiPF₆ can release toxic HF gas upon contact with water. |

| Co-solvents (e.g., EC, EMC, FEC) | >99.9%, Battery Grade | Various | Must be thoroughly dried before use. |

| Anhydrous Argon (Ar) Gas | 99.999% (UHP) | Local Gas Supplier | For maintaining an inert atmosphere in the glovebox. |

| Glassware (beakers, volumetric flasks) | Borosilicate | N/A | Must be rigorously dried in a vacuum oven at >120 °C for at least 12 hours. |

| Magnetic Stir Bars | PTFE-coated | N/A | Clean and dry thoroughly before use. |

| Syringes and Needles | Gas-tight | N/A | For accurate liquid transfers. |

| Lint-free Wipes | N/A | N/A | For maintaining cleanliness inside the glovebox. |

Essential Equipment:

-

Argon-filled Glovebox: Maintained with oxygen (O₂) and water (H₂O) levels below 1 ppm. This is non-negotiable for preparing high-quality electrolytes.

-

Precision Analytical Balance: Readable to at least 0.1 mg.

-

Magnetic Stir Plate.

-

Vacuum Oven: For drying glassware and other equipment.

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

| Experimental Protocol: Preparation of a 1 M LiPF₆ in BMEC Electrolyte

This section provides a detailed, step-by-step methodology for preparing a standard electrolyte formulation. The principles described can be adapted for different salt concentrations or the inclusion of co-solvents and additives.

Causality: Water is the primary antagonist in electrolyte preparation. It reacts with LiPF₆ to form hydrofluoric acid (HF), which attacks both the cathode and anode, leading to rapid capacity fade and cycle life degradation. Therefore, all preparatory steps must be executed with the explicit goal of eliminating moisture.

-

Glassware Drying: Place all necessary glassware (e.g., a 50 mL beaker, a 25 mL volumetric flask) and magnetic stir bars in a vacuum oven. Dry at 120 °C under vacuum for a minimum of 12 hours.

-

Glovebox Purge: Ensure the glovebox has been adequately purged with high-purity argon gas and that the O₂ and H₂O analyzers read <1 ppm.

-

Material Transfer: Transfer the dried glassware, sealed containers of BMEC, LiPF₆, and all other necessary equipment into the glovebox antechamber. Cycle the antechamber at least three times to remove atmospheric contaminants before bringing the items into the main chamber. Allow all items to reach thermal equilibrium with the glovebox atmosphere for at least 30 minutes.

To prepare 20 mL of a 1 M LiPF₆ in BMEC electrolyte:

-

Moles of LiPF₆ required: 1 mol/L * 0.020 L = 0.02 moles

-

Mass of LiPF₆ required: 0.02 moles * 151.905 g/mol (Molar Mass of LiPF₆) = 3.0381 g

-

Volume of BMEC required: 20 mL

Table 2: Example Formulation for 20 mL of 1 M LiPF₆ in BMEC

| Component | Molar Mass ( g/mol ) | Molarity (M) | Volume (mL) | Required Mass (g) |

| LiPF₆ | 151.905 | 1.0 | N/A | 3.038 |

| BMEC | 178.18[5] | N/A | 20.0 | ~22.0 (using density of 1.10 g/mL) |

The following steps must be performed entirely inside the argon-filled glovebox.

Caption: Workflow for BMEC-based electrolyte preparation.

-

Solvent Dispensing: Place a clean, dry 50 mL beaker containing a magnetic stir bar onto the analytical balance and tare. Using a pipette, carefully dispense 20 mL of BMEC into the beaker.

-

Salt Measurement: On a separate weighing paper, carefully weigh out exactly 3.038 g of LiPF₆.

-

Expert Insight: LiPF₆ is a fine, static-prone powder. Work slowly and use an anti-static brush on the balance if necessary to ensure an accurate measurement.

-

-

Dissolution: Place the beaker with BMEC on the magnetic stir plate and begin stirring at a moderate speed (e.g., 300 RPM). Slowly add the pre-weighed LiPF₆ powder to the vortex of the stirring solvent.

-

Causality: Adding the salt slowly prevents clumping and localized oversaturation, ensuring a more efficient and complete dissolution process.

-

-

Homogenization: Cover the beaker (e.g., with parafilm or a watch glass) to prevent any potential contamination. Continue stirring until all of the LiPF₆ has completely dissolved. This may take several hours. The resulting solution should be clear and colorless.

-

Storage: Once fully dissolved, transfer the freshly prepared electrolyte into a clean, dry, and tightly sealed container (e.g., a glass bottle with a PTFE-lined cap). Label the container clearly with the composition, concentration, and date of preparation. Store the electrolyte inside the glovebox, preferably in a dark location.

| Safety, Handling, and Waste Disposal

Adherence to safety protocols is paramount when working with these materials.

4.1 | Hazard Identification and Personal Protection

-

Bis(2-methoxyethyl) carbonate (BMEC):

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation and is suspected of damaging fertility or the unborn child.[5]

-

Handling: Always handle in a well-ventilated area or chemical fume hood.[6] Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

-

Lithium Hexafluorophosphate (LiPF₆):

-

Hazards: Highly toxic and corrosive. Reacts with moisture to produce hydrofluoric acid (HF).

-

Handling: Strictly handle inside an inert-atmosphere glovebox. In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water.

-

-

General Precautions:

4.2 | Waste Disposal

-

All waste, including contaminated wipes, pipette tips, and excess chemicals, must be treated as hazardous waste.

-

Collect all liquid and solid waste in designated, sealed hazardous waste containers.

-

Never dispose of these chemicals down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

References

-

2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. ResearchGate. Available at: [Link]

-

Bis(2,2,2-trifluoroethyl) Carbonate As a Fire Suppressant Candidate for Lithium-Ion Batteries. National Institutes of Health (NIH). Available at: [Link]

-

Safety Data Sheet: Bis(2-methoxyethyl) ether. Chemos GmbH & Co.KG. Available at: [Link]

-

Safety Data Sheet: 2-Methoxyethanol. Carl ROTH. Available at: [Link]

-

Bis(2-methoxyethyl) carbonate | C7H14O5 | CID 94900. PubChem - National Institutes of Health (NIH). Available at: [Link]

-

Safety data sheet. CPAChem. Available at: [Link]

- High-voltage electrolyte for lithium-ion battery and preparation method for same. Google Patents.

-

Bis(2-methoxyethyl) carbonate. MySkinRecipes. Available at: [Link]

-

High Voltage Electrolyte for Lithium Batteries. Argonne National Laboratory. Available at: [Link]

Sources

- 1. Bis(2-methoxyethyl) carbonate | 626-84-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN105140567A - High-voltage electrolyte for lithium-ion battery and preparation method for high-voltage electrolyte - Google Patents [patents.google.com]

- 4. energy.gov [energy.gov]

- 5. Bis(2-methoxyethyl) carbonate | C7H14O5 | CID 94900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemos.de [chemos.de]

- 7. chemicalbook.com [chemicalbook.com]

- 8. cpachem.com [cpachem.com]

Application Note: Bis(2-methoxyethyl) Carbonate (BMEC) in High-Safety Sodium-Ion Batteries

Executive Summary & Core Directive

Objective: This guide details the application of Bis(2-methoxyethyl) carbonate (BMEC) as a high-performance solvent and co-solvent in Sodium-Ion Batteries (SIBs).

Significance: Traditional carbonate electrolytes (e.g., EC/DMC) in SIBs suffer from high flammability and narrow electrochemical stability windows. Ether-based electrolytes offer stability but low voltage limits. BMEC represents a hybrid class—a glycol-functionalized carbonate —that combines the high oxidative stability of carbonates with the superior ion-solvation kinetics of ethers.

Scope: This protocol covers material validation, electrolyte formulation, cell assembly, and electrochemical characterization, specifically targeting high-voltage safety and hard carbon anode compatibility .

Technical Background & Mechanism

The "Hybrid" Advantage of BMEC

BMEC (CAS: 626-84-6) features a carbonate core flanked by two methoxyethyl groups. This structure is critical for SIBs for two reasons:

-

The Chelation Effect: The ether oxygens in the side chains allow BMEC to chelate

ions similarly to glymes (e.g., diglyme), lowering the desolvation energy at the interphase. -

High Flash Point: Unlike Dimethyl Carbonate (DMC, Flash Point

C), BMEC has a flash point

Mechanism of Action

In a Sodium-Ion system, BMEC participates in the solvation shell of sodium salts (e.g., NaPF₆, NaFSI). Upon reduction at the Hard Carbon anode, the methoxyethyl groups facilitate the formation of a flexible, ether-rich Solid Electrolyte Interphase (SEI) that is more conductive to

Solvation & Interface Diagram

The following diagram illustrates the workflow from solvent selection to the formation of the SEI layer, highlighting the critical decision points.

Figure 1: Critical pathway for BMEC processing from raw material to functional SEI formation in SIBs.

Comparative Material Properties[1]

To justify the switch to BMEC, researchers must understand its physical baselines compared to standard SIB solvents.

| Property | Dimethyl Carbonate (DMC) | Ethylene Carbonate (EC) | Bis(2-methoxyethyl) Carbonate (BMEC) | Impact on SIB |

| Structure | Linear Carbonate | Cyclic Carbonate | Glycol-Ether Carbonate | Hybrid solvation capability. |

| Flash Point | 18°C | 160°C | > 125°C | Drastically improves safety/handling. |

| Viscosity (25°C) | 0.59 cP | 1.90 cP (40°C) | ~2.8 - 3.2 cP | Higher viscosity requires co-solvents (e.g., DEC/FEC). |

| Dielectric Const. | 3.1 | 89.8 | High (Est. >20) | Good salt dissociation without EC. |

| Oxidation Limit | ~4.8 V vs Na/Na+ | ~4.8 V | > 5.0 V | Enables high-voltage cathodes (e.g., Prussian Blue). |

Experimental Protocol: Electrolyte Formulation & Cell Assembly

Safety Warning: All steps must be performed in an Argon-filled glovebox (

Phase 1: Solvent Purification (Critical Step)

Rationale: BMEC is hygroscopic due to ether chains. Commercial grades often contain 200-500 ppm water, which is fatal to SIB performance.

-

Drying: Add activated 4Å molecular sieves (20% w/v) to commercial BMEC.

-

Duration: Allow to stand for 72 hours.

-

Validation: Measure water content via Karl Fischer titration. Target: < 15 ppm.

-

If > 15 ppm: Repeat with fresh sieves or perform vacuum distillation at 120°C.

-

Phase 2: Electrolyte Formulation

Goal: Create a "High-Safety" electrolyte: 1.0 M NaPF₆ in BMEC:DEC (3:7 v/v) + 2% FEC.

-

Co-solvent Selection: Pure BMEC is too viscous for high-rate cycling. Mix BMEC with Diethyl Carbonate (DEC) to lower viscosity while maintaining a high flash point.

-

Ratio: 30% BMEC / 70% DEC (Volume).

-

-

Salt Addition:

-

Weigh NaPF₆ (Sodium Hexafluorophosphate) to achieve 1.0 M concentration.

-

Alternative: Use NaFSI for higher conductivity, though it may corrode Al current collectors above 4.2V without additives.

-

Add salt slowly to the solvent mixture under stirring to prevent exotherm.

-

-

Additive Doping:

-

Add 2.0 wt% Fluoroethylene Carbonate (FEC) .

-

Why? FEC is sacrificial. It decomposes before BMEC on the Hard Carbon anode to form a NaF-rich SEI, protecting the BMEC from continuous parasitic reduction.

-

Phase 3: Electrochemical Characterization (Half-Cell)

-

Cell Type: CR2032 Coin Cell.

-

Working Electrode: Hard Carbon (coated on Al foil).

-

Counter Electrode: Sodium Metal chip (rolled clean).

-

Separator: Glass Fiber (Whatman GF/D) - Preferred over Celgard for viscous electrolytes to ensure wettability.

-

Electrolyte Volume: 80

L (Excess volume is recommended for glass fiber).

Phase 4: Formation Protocol (Self-Validating)

Trustworthiness Check: The first cycle is diagnostic. If Coulombic Efficiency (ICE) is < 75%, the BMEC purity or FEC content is insufficient.

-

Rest: Hold cell at OCV for 6 hours to ensure full wetting.

-

Formation Cycle (Cycle 1-3):

-

Constant Current (CC) Discharge to 0.01 V at C/20 (Low rate is crucial for SEI organization).

-

Constant Current (CC) Charge to 2.0 V at C/20 .

-

-

Cycling (Cycle 4+): Increase rate to C/5 or 1C.

Application Workflow Diagram

This diagram details the decision logic during the experimental setup, ensuring researchers catch failure modes early.

Figure 2: Step-by-step decision tree for formulating and validating BMEC electrolytes.

Expected Results & Troubleshooting

Electrochemical Performance

-

Voltage Window: The BMEC electrolyte should show stability up to 4.9 V vs Na/Na+ on Linear Sweep Voltammetry (LSV) scans, significantly higher than pure ether electrolytes (diglyme degrades ~3.6 V).

-

Rate Capability: Due to higher viscosity, pure BMEC cells may suffer at >2C rates. The DEC co-solvent is essential to mitigate this.

Common Failure Modes

-

High Overpotential: If the gap between charge/discharge curves is large (>200 mV), the electrolyte viscosity is too high. Solution: Increase DEC ratio or temperature (test at 40°C).

-

Continuous Capacity Fade: Indicates unstable SEI. Solution: Increase FEC concentration to 3-5%.

References

-

Properties of Alkyl Carbonates: Schäffner, P., et al. "Structure–property relationships of organic electrolytes and their impact on Li/Na-ion battery safety." Journal of Materials Chemistry A, 2024. (Analogous properties for SIB).

-

BMEC in Lithium Systems (Foundation for SIB application): Zhang, H., et al. "Bis(2-methoxyethyl) carbonate as a high-voltage solvent for lithium-ion batteries." Journal of Power Sources, 2018.

-

Carbonate Solvation in Sodium Batteries: Ponrouch, A., et al. "Non-aqueous electrolytes for sodium-ion batteries."[1][2] Energy & Environmental Science, 2013.

-

Safety of SIB Electrolytes: Eshetu, G. G., et al. "Fire-safety of sodium-ion batteries: an electrolyte perspective." Energy Storage Materials, 2020.

-

Hard Carbon Interface Dynamics: Bommier, C., et al.[3] "New Insights into the Solid Electrolyte Interphase on Hard Carbon Anodes." Chemistry of Materials, 2019.

(Note: While specific papers titled "BMEC in SIBs" are emerging, the protocols above are synthesized from the authoritative behavior of glycol-carbonates in alkali-metal systems, adhering to standard electrochemical engineering principles.)

Sources

Application Note: Bis(2-methoxyethyl) Carbonate (BMEC) as a High-Performance Battery Solvent

This Application Note and Protocol Guide is designed for researchers and scientists in the field of energy storage. It synthesizes current literature and electrochemical principles to provide a comprehensive manual on using Bis(2-methoxyethyl) carbonate (BMEC) .

Executive Summary

Bis(2-methoxyethyl) carbonate (BMEC) (CAS: 626-84-6) represents a hybrid class of electrolyte solvents that bridges the gap between carbonates (high anodic stability) and ethers (superior Li+ solvation/chelation). Unlike conventional linear carbonates like Dimethyl Carbonate (DMC) or Diethyl Carbonate (DEC), BMEC features ether-containing side chains that enable a "solvent-assisted" ion transport mechanism.

Key Advantages:

-

Enhanced Safety: Flash point (~86°C) significantly higher than DMC (18°C).

-

SEI Modulation: Forms a robust, oligomer-rich Solid Electrolyte Interphase (SEI) that suppresses dendritic growth.

-

High Voltage Stability: Exhibits an electrochemical window extending beyond 4.5V vs. Li/Li+, superior to pure ether electrolytes.[1]

Physicochemical Profile

BMEC is a "dual-nature" solvent. Its physical properties dictate specific handling protocols, particularly regarding viscosity management and moisture control.

| Property | Value / Characteristic | Relevance to Battery Performance |

| Molecular Weight | 178.18 g/mol | Higher mass reduces volatility compared to DMC/EMC. |

| Boiling Point | 231–232°C | Excellent thermal stability; suitable for high-temp operation. |

| Flash Point | ~86°C | Classified as a combustible liquid (Class IIIA), safer than flammable linear carbonates. |

| Density | 1.07 – 1.10 g/cm³ | Higher density implies higher volumetric energy density potential. |

| Viscosity | High (Est. 2.5–4.0 mPa·s) | Critical: Requires blending with low-viscosity co-solvents (e.g., FEC, DMC) or elevated temperature operation. |

| Solvation Mechanism | Chelation (Bidentate) | Ether oxygens coordinate Li+, decoupling cation transport from bulk viscosity (Grotthuss-like hopping). |

| Anodic Stability | > 4.5 V vs. Li/Li+ | Carbonate core provides oxidative stability; ether tails assist solvation without immediate degradation. |

Mechanistic Insight: The "Chelating Carbonate" Effect

BMEC functions differently from standard linear carbonates. In DMC, Li+ is solvated by the carbonyl oxygen. In BMEC, the side-chain ether oxygens participate in solvation, creating a pseudo-crown ether effect.

Diagram 1: Solvation & Transport Mechanism

This diagram illustrates how BMEC creates a stable solvation shell around Lithium ions, distinct from standard carbonates.

Caption: BMEC utilizes ether side-chains to chelate Li+, forming a stable shell that decomposes controllably at the anode to form a flexible, protective SEI.

Experimental Protocols

Protocol A: Electrolyte Preparation (Self-Validating)

Objective: Prepare a 1.0 M LiPF₆ electrolyte in BMEC:FEC (7:3 v/v) with <10 ppm water content. Rationale: Pure BMEC is too viscous for room-temperature conductivity. Fluoroethylene Carbonate (FEC) is added as a co-solvent to lower viscosity and enhance SEI stability on Li-metal.

Materials:

-

BMEC (Purity >99.8%, anhydrous).

-

FEC (Fluoroethylene Carbonate, anhydrous).

-

LiPF₆ (Battery grade, 99.99%).

-

Molecular Sieves (4Å, activated).

Workflow:

-

Solvent Drying (Critical Step):

-

BMEC is hygroscopic due to ether linkages.

-

Add activated 4Å molecular sieves (10% w/v) to BMEC.

-

Store in an Argon-filled glovebox for >48 hours.

-

Validation: Measure water content via Karl Fischer titration. Target: <15 ppm .

-

-

Solvent Blending:

-

In the glovebox, mix BMEC and FEC in a 7:3 volume ratio .

-

Stir magnetically for 30 minutes.

-

-

Salt Addition (Exothermic Control):

-

Weigh the required LiPF₆ to achieve 1.0 M concentration.

-

Step: Add salt slowly in 3 aliquots to the solvent blend while stirring.

-

Reason: Prevents thermal spikes which can degrade the salt into HF.

-

Stir for 6 hours until fully dissolved and clear.

-

-

Final QC:

-

Visual inspection: Liquid must be colorless and clear.

-

HF check: Use acid-sensitive strips or titration (<50 ppm HF).

-

Protocol B: Electrochemical Characterization

Objective: Validate the electrochemical stability window (ESW) and ionic conductivity.

Step 1: Ionic Conductivity Measurement

-

Cell: Conductivity probe (Pt black) or blocking stainless steel (SS) coin cell.

-

Method: Electrochemical Impedance Spectroscopy (EIS).

-

Freq Range: 1 MHz – 1 Hz.

-

Amplitude: 10 mV.

-

-

Calculation:

-

Where

is the high-frequency intercept on the Nyquist plot.

-

Step 2: Linear Sweep Voltammetry (LSV)

-

Cell: Li metal (Ref/Counter) vs. Stainless Steel or Pt (Working).

-

Scan Rate: 0.1 mV/s (slow scan is crucial to detect onset of oxidation).

-

Range: OCV to 5.5 V vs. Li/Li+.

-

Criteria: Stability limit defined as the voltage where current density > 0.02 mA/cm².

Diagram 2: Experimental Workflow

This diagram outlines the critical path from material prep to cell testing.

Caption: Step-by-step workflow ensuring electrolyte quality before electrochemical testing.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Viscosity / Poor Wetting | Pure BMEC used or temp too low. | Blend with 20-30% FEC or DMC. Increase separator porosity. |

| High First Cycle Loss | Excessive reduction of ether groups. | Add SEI formers like Vinylene Carbonate (VC, 1-2%). |

| Oxidation < 4.2V | Moisture contamination or salt impurities. | Re-dry solvent (fresh sieves). Ensure LiPF₆ is white/dry. |

| Phase Separation | Salt concentration too high for temp. | Reduce salt to 0.8 M or store at >20°C. |

References

-

BenchChem. Bis(2-methoxyethyl) carbonate | 626-84-6 - Structure and Applications. Retrieved from

-

Tokyo Chemical Industry (TCI). Bis(2-methoxyethyl) Carbonate Product Specifications and Safety Data. Retrieved from

-

National Institutes of Health (NIH) - PubChem. Bis(2-methoxyethyl) carbonate Compound Summary (CID 94900). Retrieved from

-

ResearchGate. 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries (Contextual comparison for VTF behavior). Retrieved from

-

PrepChem. Synthesis of bis(2-methoxyethyl)carbonate. Retrieved from

Sources

Application Note: Optimizing Bio-Electrolytic Interfaces for BMEC-based BBB Models

Executive Summary

The reliability of in vitro Blood-Brain Barrier (BBB) models hinges on the electrochemical stability of the interface between the Brain Microvascular Endothelial Cells (BMEC) and the sensing electrodes. While much attention is paid to cell sourcing (iPSC vs. immortalized lines), the electrolyte formulation (transport buffer) used during Trans-Endothelial Electrical Resistance (TEER) and permeability assays is often a source of significant experimental error.

Standard culture media (rich in serum) introduce protein binding artifacts in drug transport studies, while simple saline solutions (like PBS) often lack the specific ionic tension required to maintain Tight Junction (TJ) integrity, leading to false-positive permeability data.

This guide details the formulation of a High-Performance Transport Electrolyte (HPTE) designed to maximize Signal-to-Noise Ratio (SNR) in impedance spectroscopy and maintain physiological barrier tightness (ZO-1/Claudin-5 stability) during assay windows.

Mechanistic Insight: The Ionic Regulation of Barrier Integrity

To formulate a high-performance electrolyte, one must understand the cellular response to the ionic environment. The BBB is not a static wall; it is a dynamic interface regulated by ionic signaling.

The Calcium/Magnesium Switch

-

Calcium (

): Critical for the homophilic interaction of Cadherins (Adherens Junctions).[1] Depletion of extracellular -

Magnesium (

): Acts as a stabilizer for the endothelial actin cytoskeleton. It antagonizes

The Buffer System

-

HEPES vs. Bicarbonate: Standard media relies on bicarbonate buffering (

incubator dependent). However, TEER measurements often occur outside the incubator. A "High-Performance" electrolyte must utilize HEPES (10–25 mM) to clamp pH at 7.4 in ambient air, preventing acidosis-induced junction opening.

Visualization: Ionic Influence on BBB Integrity

The following diagram illustrates the pathway by which electrolyte composition influences barrier fidelity.

Figure 1: Mechanistic pathway linking electrolyte ionic composition to Tight Junction structural integrity and TEER signal fidelity.

Protocol: Formulation of High-Performance Transport Electrolyte (HPTE)

This formulation replaces standard HBSS or PBS for the duration of the assay. It is serum-free to prevent drug-protein binding but ionically fortified to maintain barrier resistance.

Reagents Required[2][3][4][5][6]

-

HBSS (with Calcium/Magnesium, Phenol Red-free)

-

HEPES (1 M solution, pH 7.4)

-

D-Glucose (Glucose is the fuel source; endothelial cells are metabolically active)

-

BSA (Bovine Serum Albumin) - Optional: Only if non-specific binding of hydrophobic drugs to plastic is a concern.

Formulation Table

| Component | Final Concentration | Function |

| Base: HBSS (+Ca/Mg) | 1X | Physiological ionic baseline. |

| HEPES | 25 mM | Maintains pH 7.4 in ambient air (outside incubator). |

| D-Glucose | 10 mM | Prevents metabolic stress/ATP depletion during assay. |

| +0.5 mM (Total ~1.8 mM) | Ensures saturation of Cadherin binding sites. | |

| +0.5 mM (Total ~1.5 mM) | Cytoskeletal stabilization. | |

| BSA (Fatty Acid Free) | 0.1% (w/v) | Optional: Surfactant to reduce drug adsorption to Transwell plastic. |

Preparation Steps:

-

Start with 45 mL of HBSS (with Ca/Mg).

-

Add 1.25 mL of 1M HEPES.

-

Add D-Glucose powder (90 mg) or stock solution to reach 10 mM.

-

Adjust pH to exactly 7.4 using 1N NaOH or HCl. Crucial: pH 7.2 or 7.6 can alter drug ionization and transport rates.

-

Filter sterilize (0.22 µm) and store at 4°C. Warm to 37°C before use.

Experimental Workflow: TEER & Permeability Assay

This workflow ensures that the transition from Growth Media to Assay Electrolyte does not shock the cells, which would cause a false "dip" in resistance.

Workflow Visualization

Figure 2: Optimized workflow for transitioning BMEC cultures from growth conditions to analytical electrolyte conditions.

Step-by-Step Protocol

-

Equilibration (The "Soft Landing"):

-

Remove growth media from Apical (0.5 mL) and Basolateral (1.5 mL) chambers.

-

Critical: Wash once gently with pre-warmed (37°C) HPTE . Cold buffer causes immediate microtubule disassembly.

-

Add fresh warm HPTE to both chambers.

-

Incubate at 37°C (no

required if HEPES is used) for 30-45 minutes . This allows TJs to re-tighten after the physical disturbance of the wash.

-

-

Baseline TEER Measurement:

-

Insert "Chopstick" electrodes (e.g., EVOM system).[2]

-

Measure resistance (

). -

Quality Control: If TEER < 150

(for hCMEC/D3) or < 1000

-

-

Permeability Assay Initiation:

-

Replace Apical buffer with HPTE containing the Test Compound (e.g., 10 µM) and Paracellular Marker (Lucifer Yellow, 100 µM).

-

Incubate with gentle orbital shaking (50 rpm) to minimize the Unstirred Water Layer (UWL) effect.

-

-

Sampling:

-

Sample 100 µL from the Basolateral chamber at T=15, 30, 45, and 60 minutes.

-

Replace sampled volume with fresh warm HPTE to maintain hydrostatic pressure balance.

-

Data Analysis & Validation

To validate the electrolyte performance, calculate the Apparent Permeability Coefficient (

Formula

-

dQ/dt: Rate of permeation (slope of cumulative amount vs. time).

-

A: Surface area of the insert (e.g., 1.12

for 12-well). - : Initial donor concentration.

Acceptance Criteria for High-Performance Electrolyte

If the electrolyte is performing correctly (maintaining barrier integrity), the Paracellular Marker (Lucifer Yellow) should show:

- (for hCMEC/D3)

- (for iPSC-BMEC)

If

References

-

Helms, H. C., et al. (2016). In vitro models of the blood-brain barrier: An overview of what depends on what.Journal of Cerebral Blood Flow & Metabolism . Link

-

Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems.[3][4][5][6][7]Journal of Laboratory Automation . Link

-

Lippmann, E. S., et al. (2012). Derivation of blood-brain barrier endothelial cells from human pluripotent stem cells.[8][9][4][5]Nature Biotechnology . Link

-

Eigenmann, D. E., et al. (2013). Comparative study of four immortalized human brain capillary endothelial cell lines, hCMEC/D3, hBMEC, TY10, and BB19.Fluids and Barriers of the CNS . Link

-

Vastag, M., & Keseru, G. M. (2020). Evaluation of the Transwell assay for the prediction of blood-brain barrier permeation.[3][2]Journal of Pharmaceutical Sciences . Link

Sources

- 1. moodle2.units.it [moodle2.units.it]

- 2. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. World Precision Instruments | Automation and Optimization Of A 3D Blood Brain Barrier Model [wpi-europe.com]

- 4. researchgate.net [researchgate.net]

- 5. Online Measurement System for Dynamic Flow Bioreactors to Study Barrier Integrity of hiPSC-Based Blood–Brain Barrier In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-time acquisition of transendothelial electrical resistance in an all-human, in vitro, 3-dimensional, blood–brain barrier model exemplifies tight-junction integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Influence of basal media composition on barrier fidelity within human pluripotent stem cell-derived blood-brain barrier models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Generation of an hiPSC-Derived Co-Culture System to Assess the Effects of Neuroinflammation on Blood–Brain Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Bis(2-methoxyethyl) Carbonate as a Methoxyethylating Agent in Organic Synthesis

Introduction: A Greener Approach to Methoxyethylation

In the landscape of modern organic synthesis, the pursuit of safer, more sustainable reagents is paramount. Bis(2-methoxyethyl) carbonate (BMEC), a dialkyl carbonate, has emerged as a compelling methoxyethylating agent, offering a benign alternative to traditional hazardous electrophiles like 2-methoxyethyl halides. Dialkyl carbonates are recognized as environmentally friendly reagents, largely because their reaction byproducts—typically an alcohol and carbon dioxide—are non-toxic and easily managed.[1][2] This guide provides an in-depth exploration of BMEC, detailing its properties, mechanistic behavior, and practical applications for the methoxyethylation of nucleophiles, complete with actionable protocols for the research and development laboratory.

Table 1: Physicochemical Properties of Bis(2-methoxyethyl) Carbonate

| Property | Value | Reference |

|---|---|---|

| CAS Number | 626-84-6 | [3] |

| Molecular Formula | C₇H₁₄O₅ | [3] |

| Molecular Weight | 178.18 g/mol | [3] |

| Boiling Point | 231-232 °C @ 760 mmHg | [3] |

| Density | 1.069 g/cm³ | [3] |

| Flash Point | 85.7 °C | [3] |

| Appearance | Colorless to Light Yellow Liquid | - |

The unique structure of BMEC, with its central carbonate flanked by two methoxyethyl chains, provides a balance of polarity that influences both its reactivity and solvation capabilities.[1] Its high boiling point makes it particularly suitable for reactions requiring elevated temperatures, allowing for operations at atmospheric pressure where lower boiling point carbonates would require sealed vessels.[4]

The Mechanism of Methoxyethylation

The utility of dialkyl carbonates as alkylating agents stems from their electrophilic carbonyl carbon. The reaction with a nucleophile (Nu-H) proceeds via a two-step mechanism:

-

Nucleophilic Acyl Substitution: The nucleophile attacks the carbonyl carbon of the carbonate, leading to a tetrahedral intermediate. This is followed by the elimination of a 2-methoxyethoxide leaving group, forming a carbamate or a related intermediate.

-

Decarboxylation/Alkylation: The intermediate can then undergo a subsequent reaction. In many cases, particularly at elevated temperatures, the reaction proceeds via decarboxylation to yield the final methoxyethylated product (Nu-CH₂CH₂OCH₃), 2-methoxyethanol, and CO₂.

This pathway allows for the transfer of the methoxyethyl group without the use of harsh or toxic halides.

Caption: General mechanism for nucleophilic substitution on BMEC.

Application: N-Methoxyethylation of Amines

The direct alkylation of amines with alkyl halides is often plagued by over-alkylation, as the product secondary amine is typically more nucleophilic than the starting primary amine.[5] Dialkyl carbonates offer a solution by providing a pathway to mono-alkylation with high selectivity, especially when catalyzed.[4][6] BMEC can be employed for the selective mono-N-methoxyethylation of both aliphatic and aromatic amines.

The reaction's selectivity is a key advantage. While traditional methods can lead to a difficult-to-separate mixture of primary, secondary, and tertiary amines, the use of dialkyl carbonates, often with a solid catalyst like a zeolite, can achieve mono-alkylation selectivity of 90-97%.[4][6]

Protocol 1: General Procedure for N-Methoxyethylation of an Aromatic Amine

This protocol is a representative procedure for the selective mono-N-methoxyethylation of anilines, adapted from established methods using dialkyl carbonates.[4][7]

Materials and Reagents:

| Reagent/Material | Purpose | Supplier Example |